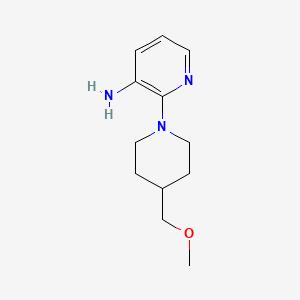
4-(Acetylamino)-3-nitrobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H7FN2O5S and a molecular weight of 262.22 g/mol . This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of acetanilide followed by sulfonylation and fluorination. The nitration process introduces a nitro group into the benzene ring, while sulfonylation adds a sulfonyl group. Finally, fluorination replaces the sulfonyl chloride with a sulfonyl fluoride group .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, which is efficient and cost-effective. This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl fluoride group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines.
Major Products Formed:
Oxidation: Formation of 4-acetamido-3-aminobenzene-1-sulfonyl fluoride.
Reduction: Formation of 4-acetamido-3-nitrobenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with active site residues in enzymes, leading to their inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of an acetamido group.
Benzenesulfonic acid derivatives: These compounds share the sulfonyl group but differ in other substituents.
Uniqueness: 4-Acetamido-3-nitrobenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to act as a potent enzyme inhibitor sets it apart from other sulfonyl fluoride compounds .
Propriétés
Numéro CAS |
365-65-1 |
|---|---|
Formule moléculaire |
C8H7FN2O5S |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
4-acetamido-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7FN2O5S/c1-5(12)10-7-3-2-6(17(9,15)16)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) |
Clé InChI |
NPBDDLAQXRPFPE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


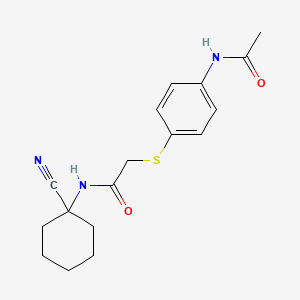
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)
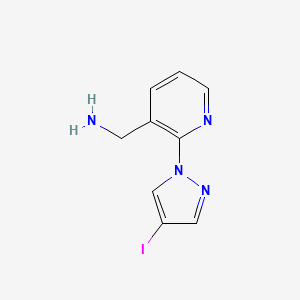
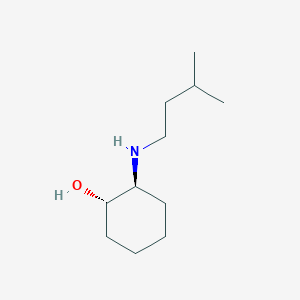

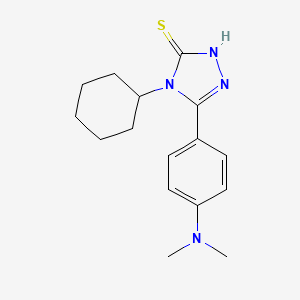
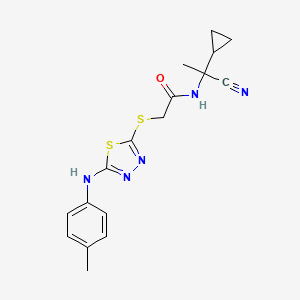

![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13353439.png)
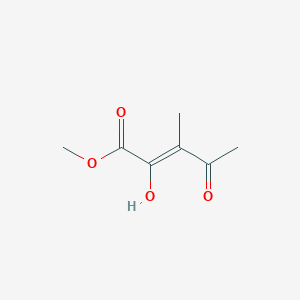
![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
